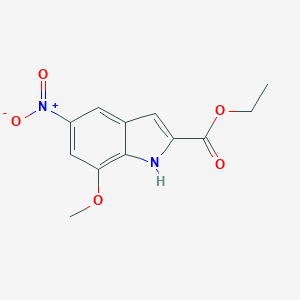

ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c1-3-19-12(15)9-5-7-4-8(14(16)17)6-10(18-2)11(7)13-9/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFUBUOOEUNKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570318 | |

| Record name | Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176956-21-1 | |

| Record name | Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 7-methoxyindole to introduce the nitro group at the 5th position. This is followed by esterification to attach the ethyl ester group at the 2nd position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form different oxidation states of the indole ring.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

Reduction: 7-methoxy-5-amino-1H-indole-2-carboxylate.

Oxidation: Various oxidized forms of the indole ring.

Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate with structurally analogous indole derivatives, focusing on substituent effects, synthetic utility, and physicochemical properties.

Table 1: Structural and Functional Comparison of Indole Derivatives

Key Comparison Points

Substituent Electronic Effects: The nitro group at position 5 in the target compound is a strong electron-withdrawing group (EWG), which polarizes the indole ring and directs electrophilic substitution to positions 4 and 6 . In contrast, fluoro (in ethyl 5-fluoroindole-2-carboxylate) is a weaker EWG, while cyano (in ethyl 5-cyanoindole-2-carboxylate) offers intermediate electron withdrawal, influencing reactivity in cross-coupling reactions . The methoxy group at position 7 in the target compound is electron-donating, enhancing solubility in polar solvents compared to non-substituted analogs .

Synthetic Utility: this compound is typically synthesized via sequential nitration and methoxylation of ethyl indole-2-carboxylate precursors, as evidenced by analogous protocols for 5-fluoro and 5-cyano derivatives .

Physicochemical Properties: Solubility: The nitro and methoxy groups confer moderate polarity, making the compound soluble in DMSO and DMF but less so in water. Ethyl 5-cyanoindole-2-carboxylate, with its polar cyano group, exhibits higher aqueous solubility . Melting Point: Similar indole esters (e.g., ethyl 5-fluoroindole-2-carboxylate derivatives) show melting points between 230–250°C, suggesting that the target compound likely shares high thermal stability due to crystalline packing .

Biological Activity: The nitro group in the target compound is a pharmacophore in prodrugs (e.g., antimicrobials activated by nitroreductases), whereas fluoro and cyano substituents are common in kinase inhibitors due to their hydrogen-bonding and steric effects .

Analytical Data Comparison

- ¹H-NMR : The target compound’s methoxy group at position 7 would resonate at δ ~3.8–4.0 ppm, distinct from the δ ~4.2–4.5 ppm for acetoxy groups in compound 5 .

- IR Spectroscopy : The nitro group’s asymmetric stretching (1520–1535 cm⁻¹) and methoxy C-O (1250–1265 cm⁻¹) align with data for ethyl 5-fluoroindole-2-carboxylate derivatives .

Biological Activity

Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features:

- Methoxy group at the 7th position

- Nitro group at the 5th position

- Ethyl ester at the 2nd position of the indole ring

These structural elements contribute to its unique chemical properties and biological activities.

Target Interactions

The compound interacts with various biological targets, primarily through:

- Inhibition of Enzymes : It acts as an inhibitor of Human Reticulocyte 15-Lipoxygenase-1, which is involved in fatty acid oxidation. This inhibition can lead to reduced inflammation and lower triglyceride levels.

Biochemical Pathways

This compound is implicated in several metabolic pathways:

- It may influence tryptophan metabolism, affecting the synthesis of indole-3-acetic acid, a plant hormone.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

- Cell Growth Inhibition : Studies have shown that it can inhibit the growth of various cancer cell lines. The precise mechanisms involve modulation of cell signaling pathways and gene expression.

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects:

- Inhibition of Pathogens : Preliminary studies suggest it may possess activity against certain bacterial strains, although more detailed studies are required to quantify this effect.

Dosage Effects in Animal Models

Animal studies have demonstrated that the biological effects of this compound vary with dosage:

- Threshold Effects : Low doses may have minimal impact, while higher doses can lead to significant biochemical changes. This underscores the importance of dosage in therapeutic contexts.

Case Studies and Research Findings

A summary of key research findings related to this compound includes:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation with IC50 values in the micromolar range. |

| Study B | Enzyme Inhibition | Showed effective inhibition of lipoxygenase enzymes, suggesting anti-inflammatory potential. |

| Study C | Antimicrobial Activity | Reported activity against specific bacterial strains, indicating potential as an antimicrobial agent. |

Q & A

Q. What are the common synthetic routes for ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate, and what experimental parameters influence yield?

Q. How is this compound characterized, and what analytical techniques are critical?

While direct data on this compound is limited, analogous indole esters are characterized via:

- Melting Point (mp): Similar compounds (e.g., indole-5-carboxylic acid derivatives) exhibit m.p. ranges of 208–259°C .

- Chromatography: HPLC for reaction monitoring (e.g., 25–33% EtOAc/hexane mobile phase) .

- Spectroscopy: ¹H/¹³C NMR for structural confirmation, FT-IR for functional groups (e.g., nitro, ester) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Stability data is unavailable for this specific compound, but indole esters generally require:

- Storage: –20°C, protected from light and moisture .

- Incompatibilities: Avoid strong oxidizing agents and bases to prevent ester hydrolysis or nitro group reduction .

Q. What are the potential applications of this compound in drug discovery or biochemical studies?

Nitro-substituted indoles are precursors for bioactive molecules. For example:

- Anticancer agents: Analogous 5-nitroindoles are intermediates in kinase inhibitor synthesis (e.g., Bisindolylmaleimides) .

- Antimicrobials: Nitro groups enhance activity against bacterial targets .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitro group introduction in indole derivatives?

Nitration of indoles often competes with methoxy-directed electrophilic substitution. Strategies include:

Q. How can unexpected byproducts (e.g., chlorinated derivatives) be minimized during synthesis?

The formation of ethyl 6-chloroindole-2-carboxylate as a byproduct suggests:

- Side reactions: HCl-mediated chlorination during Fischer indole synthesis.

- Mitigation: Replace HCl with milder acids (e.g., acetic acid) or use anhydrous conditions to limit HCl generation .

Q. What computational methods are suitable for predicting the reactivity of this compound?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking: Assess binding affinity with biological targets (e.g., kinases) using AutoDock Vina .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Indole esters are often hydrophobic. Solutions include:

- Co-solvents: Use DMSO (≤1% v/v) for initial solubilization .

- Prodrug strategies: Convert the ester to a carboxylate salt for improved solubility .

Q. What in vitro assays are recommended for preliminary pharmacological profiling?

- Kinase inhibition: Screen against PKC isoforms using fluorescence polarization assays .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can photostability be evaluated under UV/visible light exposure?

- Protocol: Expose the compound to UV light (254 nm) in a quartz cuvette and monitor degradation via HPLC at timed intervals .

- Data Analysis: Calculate half-life (t₁/₂) using first-order kinetics.

Data Contradictions and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.